N~1~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE
Overview
Description
N~1~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N1-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazole ring, followed by the introduction of the chlorobenzyl and nitropyrazole groups. Common reaction conditions include the use of strong bases, such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N~1~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like ethanol or water. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N~1~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways involved depend on the specific application being studied.
Comparison with Similar Compounds
N~1~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-(4-nitrophenyl)-1H-pyrazole: Known for its anti-inflammatory properties.
3,5-Dimethyl-1-phenyl-1H-pyrazole: Studied for its potential as an analgesic.
4-Chloro-3-nitro-1H-pyrazole: Used as an intermediate in the synthesis of various pharmaceuticals.
Properties
IUPAC Name |
4-[(4-chloro-3-nitropyrazol-1-yl)methyl]-N-[1-[(3-chlorophenyl)methyl]pyrazol-3-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N6O3/c22-17-3-1-2-15(10-17)12-27-9-8-19(25-27)24-21(30)16-6-4-14(5-7-16)11-28-13-18(23)20(26-28)29(31)32/h1-10,13H,11-12H2,(H,24,25,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYCVJAJYVCKFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=CC(=N2)NC(=O)C3=CC=C(C=C3)CN4C=C(C(=N4)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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